synthesis of octylferrocene via Friedel-Crafts acylation
synthesis of octylferrocene via Friedel-Crafts acylation
An In-Depth Technical Guide to the Synthesis of Octylferrocene via Friedel-Crafts Acylation and Subsequent Reduction
This guide provides a comprehensive, technically detailed exploration of the synthesis of octylferrocene. The methodology presented herein is a robust two-step process, commencing with the Friedel-Crafts acylation of ferrocene to yield octanoylferrocene, followed by a Clemmensen reduction to afford the final octylferrocene product. This document is intended for researchers and professionals in the fields of chemistry and drug development, offering not just a protocol, but a foundational understanding of the reaction mechanisms and experimental rationale.
Introduction: The Unique Aromaticity of Ferrocene
Ferrocene, an organometallic compound with the formula Fe(C₅H₅)₂, is often referred to as a "sandwich" compound due to its structure, where an iron(II) atom is situated between two parallel cyclopentadienyl (Cp) rings. The Cp rings in ferrocene exhibit significant aromatic character, making them susceptible to electrophilic aromatic substitution reactions, a cornerstone of modern organic synthesis.[1] Among these, the Friedel-Crafts acylation is a powerful tool for introducing acyl groups onto the Cp rings, serving as a gateway to a diverse array of functionalized ferrocene derivatives.[2][3] Ferrocene's high electron density allows these reactions to proceed under milder conditions than those typically required for benzene and its derivatives.[2]
This guide details the synthesis of octylferrocene, a derivative with a long alkyl chain that can impart unique solubility and electronic properties. The synthesis is strategically divided into two primary stages:
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Friedel-Crafts Acylation: Introduction of an octanoyl group onto a Cp ring.
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Clemmensen Reduction: Deoxygenation of the ketone to form the octyl group.
Part 1: The Friedel-Crafts Acylation of Ferrocene
The initial step involves the acylation of ferrocene with an appropriate octanoyl source. While various Lewis and Brønsted acids can catalyze this reaction, the use of phosphoric acid with an anhydride is a common and effective method. Alternatively, a stronger Lewis acid like aluminum chloride is used with an acyl chloride.[3]
Reaction Mechanism: Generation and Attack of the Acylium Ion
The core of the Friedel-Crafts acylation is the generation of a highly electrophilic acylium ion.[4] When using octanoyl chloride and aluminum chloride, the mechanism proceeds as follows:
-
Formation of the Acylium Ion: The Lewis acid, AlCl₃, coordinates to the chlorine atom of octanoyl chloride. This complex then dissociates, forming a resonance-stabilized acylium ion (C₇H₁₅CO⁺) and the tetrachloroaluminate anion (AlCl₄⁻).
-
Electrophilic Aromatic Substitution: The electron-rich cyclopentadienyl ring of ferrocene acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This forms a cationic intermediate, often referred to as a sigma complex.
-
Rearomatization: A proton is abstracted from the carbon atom bearing the new acyl group by the AlCl₄⁻ anion, which regenerates the aromatic Cp ring and the AlCl₃ catalyst, and forms HCl as a byproduct.
Due to the deactivating nature of the acyl group, the reaction can be controlled to favor mono-substitution, yielding primarily octanoylferrocene.[1]
Experimental Protocol: Synthesis of Octanoylferrocene
This protocol is adapted from established procedures for the acylation of ferrocene and should be performed with appropriate safety precautions in a well-ventilated fume hood.[2][3]
-
Apparatus Setup: Assemble a dry 100 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a drying tube containing calcium chloride.
-
Reagent Addition: To the flask, add ferrocene (e.g., 2.0 g) and anhydrous dichloromethane (40 mL). Stir the mixture to dissolve the ferrocene.
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Catalyst Suspension: In a separate, dry flask, suspend anhydrous aluminum chloride (AlCl₃) (e.g., 3.0 g) in anhydrous dichloromethane (20 mL).
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Acylating Agent: Slowly add octanoyl chloride (e.g., 2.0 mL) to the ferrocene solution.
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Initiation of Reaction: Cool the ferrocene solution in an ice bath. Slowly add the AlCl₃ suspension to the stirred ferrocene solution over 15-20 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. The solution will darken significantly.
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Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing 100 mL of ice water. Stir vigorously for 10 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of water, 50 mL of 10% sodium hydroxide solution, and finally with 50 mL of brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude octanoylferrocene as a dark orange or red oil/solid.
Quantitative Data for Acylation
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles (approx.) |
| Ferrocene | 186.04 | - | 2.0 g | 0.0107 |
| Aluminum Chloride | 133.34 | - | 3.0 g | 0.0225 |
| Octanoyl Chloride | 162.66 | 0.96 | 2.0 mL | 0.0118 |
| Dichloromethane | 84.93 | 1.33 | 60 mL | - |
Part 2: Reduction of Octanoylferrocene to Octylferrocene
To obtain octylferrocene, the carbonyl group of the octanoylferrocene intermediate must be reduced to a methylene (CH₂) group. The Clemmensen reduction is exceptionally well-suited for this transformation, particularly for aryl-alkyl ketones.[5][6] It utilizes zinc amalgam and concentrated hydrochloric acid under reflux conditions.
Mechanism of the Clemmensen Reduction
The precise mechanism of the Clemmensen reduction is complex and not fully elucidated due to its heterogeneous nature.[5][7] It is generally accepted to involve organozinc intermediates formed on the surface of the zinc.[7] The reaction is thought to proceed through a series of single-electron transfers from the zinc surface to the protonated carbonyl carbon, ultimately leading to the deoxygenated product.
Experimental Protocol: Clemmensen Reduction
This procedure involves the use of concentrated acid and mercury salts, which are highly toxic. Strict safety protocols must be followed.
-
Preparation of Zinc Amalgam: In a fume hood, place granular zinc (e.g., 15 g) in a flask. Add a solution of mercury(II) chloride (1.5 g) in 20 mL of water and 1 mL of concentrated HCl. Swirl the flask for 5 minutes. Decant the aqueous solution and wash the zinc amalgam with water.
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Reaction Setup: To the freshly prepared zinc amalgam, add 20 mL of water, 20 mL of concentrated HCl, and the crude octanoylferrocene from Part 1.
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Reflux: Heat the mixture to a gentle reflux with vigorous stirring for 4-6 hours. Periodically, add small portions of concentrated HCl (e.g., 5 mL every hour) to maintain the acidic conditions.
-
Cooling and Extraction: After the reflux period, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).
-
Workup: Combine the organic extracts and wash them with 50 mL of water, followed by 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield crude octylferrocene.
Part 3: Purification and Characterization
The final step is the purification of the crude octylferrocene to remove any unreacted starting materials or byproducts.
Purification by Column Chromatography
Column chromatography is an effective method for purifying the final product.[8] Octylferrocene is significantly less polar than the octanoylferrocene intermediate.
-
Column Packing: Prepare a chromatography column with a slurry of silica gel in a nonpolar solvent such as hexanes.
-
Sample Loading: Dissolve the crude octylferrocene in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.
-
Elution:
-
Elute first with pure hexanes. Unreacted ferrocene, being the least polar, will elute first as a yellow-orange band.
-
Gradually increase the polarity of the eluent, for example, by using a mixture of hexanes and diethyl ether (e.g., 98:2). The octylferrocene will elute as a distinct orange band.
-
Any remaining, more polar impurities (like residual octanoylferrocene) will be retained on the column.
-
-
Collection and Analysis: Collect the fractions containing the pure octylferrocene and combine them. Remove the solvent under reduced pressure to yield the purified product as an orange oil or low-melting solid.
Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the structure of the product.
-
¹H NMR: The proton NMR spectrum of octylferrocene is expected to show:
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A singlet at ~4.1 ppm integrating to 5 protons, corresponding to the unsubstituted Cp ring.
-
Two multiplets (or triplets) at ~4.0-4.2 ppm, each integrating to 2 protons, for the substituted Cp ring protons.
-
A triplet at ~2.3 ppm corresponding to the two protons on the carbon adjacent to the Cp ring (-CH₂-Cp).
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A series of multiplets in the range of ~1.2-1.6 ppm for the methylene groups of the octyl chain.
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A triplet at ~0.9 ppm for the terminal methyl group (-CH₃) of the octyl chain.
-
-
¹³C NMR: The carbon NMR spectrum will provide further confirmation:
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A peak at ~69 ppm for the carbons of the unsubstituted Cp ring.
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Multiple peaks in the range of 67-70 ppm for the carbons of the substituted Cp ring.
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A series of peaks in the aliphatic region (~14-35 ppm) corresponding to the carbons of the octyl chain.
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Workflow Visualizations
References
- March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th ed., Wiley, 1992.
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Truman ChemLab. Friedel-Crafts Acylation of Ferrocene: Acetylferrocene. 2019. [Link]
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Wikipedia. Clemmensen reduction. [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information for Asymmetric C–H Arylation. [Link]
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Truman ChemLab. Friedel-Crafts Acylation of Ferrocene: Acetylferrocene (Adapted). 2012. [Link]
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The Royal Society of Chemistry. 1H and 13C NMR spectra were recorded.... [Link]
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University of Michigan. Friedel-Crafts Acylation of Ferrocene and Column Chromatography of the Product. [Link]
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Anasazi Instruments. Friedel Crafts, Acetylation of Ferrocene. [Link]
- Todd, D. The Wolff-Kishner Reduction. Organic Reactions, 2011.
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Name Reactions. Clemmensen Reduction. [Link]
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J&K Scientific LLC. Wolff-Kishner Reduction. 2023. [Link]
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BYJU'S. Clemmensen Reduction reaction. [Link]
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L.S. College, Muzaffarpur. Wolff–Kishner reduction. 2020. [Link]
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Wikipedia. Wolff–Kishner reduction. [Link]
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Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. 2018. [Link]
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Donahue, C. J.; Donahue, E. R. Beyond Acetylferrocene: The Synthesis and NMR Spectra of a Series of Alkanoylferrocene Derivatives. Journal of Chemical Education, 2013, 90 (12), 1688–1691. [Link]
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